
3,5-Dimethylthiophene-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylthiophene-2-sulfonyl fluoride is an organic compound with the molecular formula C₆H₇FO₂S₂ It is a derivative of thiophene, a sulfur-containing heterocycle, and features both methyl and sulfonyl fluoride functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylthiophene-2-sulfonyl fluoride typically involves the sulfonylation of 3,5-dimethylthiophene. One common method is the reaction of 3,5-dimethylthiophene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, followed by fluorination using a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
3,5-Dimethylthiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Sulfonylation: Sulfur trioxide, chlorosulfonic acid
Fluorination: Sulfur tetrafluoride, diethylaminosulfur trifluoride
Substitution: Amines, alcohols
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation
Thiols: Formed by reduction
科学的研究の応用
3,5-Dimethylthiophene-2-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfonyl fluoride groups.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
作用機序
The mechanism of action of 3,5-Dimethylthiophene-2-sulfonyl fluoride involves its ability to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity can inhibit enzyme activity by modifying active site residues, thereby affecting biological pathways. The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues in enzymes, making it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors.
類似化合物との比較
Similar Compounds
3,5-Dimethylthiophene-2-sulfonyl chloride: Similar structure but with a chloride instead of a fluoride group.
3,5-Dimethylthiophene-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride.
3,5-Dimethylthiophene-2-sulfonic acid: The sulfonyl group is present as a sulfonic acid.
Uniqueness
3,5-Dimethylthiophene-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. The fluoride group makes it particularly reactive towards nucleophiles, allowing for specific and targeted chemical modifications. This reactivity is leveraged in various applications, from organic synthesis to biological studies, making it a valuable compound in both research and industrial contexts.
特性
分子式 |
C6H7FO2S2 |
|---|---|
分子量 |
194.3 g/mol |
IUPAC名 |
3,5-dimethylthiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H7FO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3 |
InChIキー |
CBALISWZCKPLRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)S(=O)(=O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



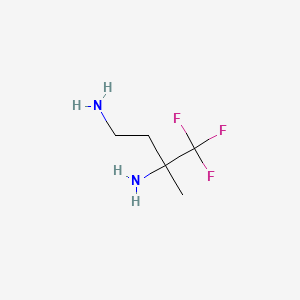
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13247972.png)

![3-(Chloromethyl)-3-(methoxymethyl)bicyclo[3.1.0]hexane](/img/structure/B13247982.png)
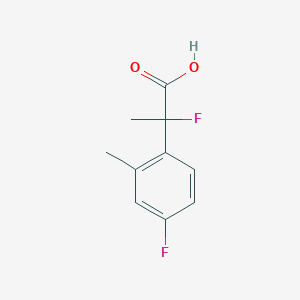
![N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247996.png)
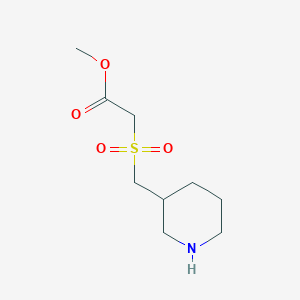
![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
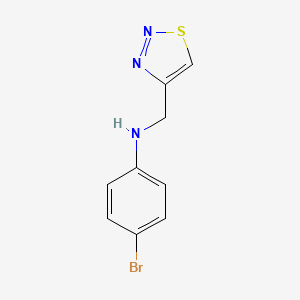
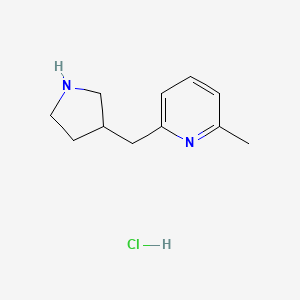
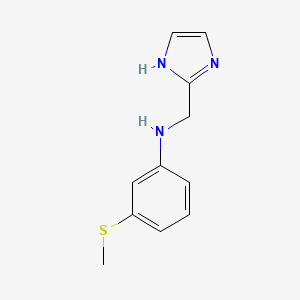
![2-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13248039.png)
![3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13248040.png)
